

Dehydroadynerigenin glucosyldigitaloside CAS number 144223-70-1

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest	
Compound Name:	Dehydroadynerigenin glucosyldigitaloside
Cat. No.:	B14748815
	Get Quote

Dehydroadynerigenin Glucosyldigitaloside: A Technical Overview

CAS Number: 144223-70-1

This technical guide provides an in-depth overview of **Dehydroadynerigenin glucosyldigitaloside**, a cardiac glycoside with potential applications in biomedical research. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on its biochemical properties and putative mechanisms of action.

Physicochemical and Biological Data

Quantitative data for **Dehydroadynerigenin glucosyldigitaloside** is not extensively available in the public domain. The following tables summarize the known information for this compound and provide comparative data for related, well-studied cardiac glycosides to offer a contextual understanding of its potential biological activity.

Table 1: Physicochemical Properties of **Dehydroadynerigenin Glucosyldigitaloside**

Property	Value	Source
CAS Number	144223-70-1	N/A
Molecular Formula	C ₃₆ H ₅₂ O ₁₃	N/A
Molecular Weight	692.79 g/mol	N/A
Appearance	Not Available	N/A
Melting Point	Not Available	N/A
Solubility	Not Available	N/A
Natural Source	Nerium indicum	--INVALID-LINK--

Table 2: Comparative Cytotoxicity of Related Cardiac Glycosides

While specific IC₅₀ values for **Dehydrodynerigenin glucosyldigitaloside** are not readily found in the literature, the following data for the well-known cardiac glycosides, Digitoxin and Digoxin, illustrate the typical potency of this class of compounds against various cancer cell lines.

Compound	Cell Line	IC ₅₀ (nM)	Reference
Digitoxin	TK-10 (Renal Adenocarcinoma)	3 - 33	--INVALID-LINK--
Digoxin	SKOV-3 (Ovarian Cancer)	250	--INVALID-LINK--
Digitoxin	SKOV-3 (Ovarian Cancer)	400	--INVALID-LINK--

Mechanism of Action

Dehydrodynerigenin glucosyldigitaloside is classified as a cardiac glycoside. The primary mechanism of action for this class of compounds is the inhibition of the plasma membrane Na⁺/K⁺-ATPase (sodium-potassium pump). This inhibition leads to an increase in intracellular sodium ion concentration. The elevated intracellular sodium, in turn, alters the activity of the

sodium-calcium exchanger (NCX), resulting in an increase in intracellular calcium levels. In cardiac myocytes, this elevation of intracellular calcium enhances the force of contraction, which is the basis for the cardiotonic effects of these compounds.

Beyond its effects on cardiac tissue, the disruption of ion homeostasis by cardiac glycosides can trigger a cascade of downstream signaling events in various cell types, including cancer cells. These events can lead to the induction of apoptosis and inhibition of cell proliferation.

Experimental Protocols

Detailed experimental protocols for **Dehydroadynerigenin glucosyldigitaloside** are scarce. However, based on its classification as a cardiac glycoside, the following established methodologies would be applicable for its study.

Protocol 1: In Vitro Na^+/K^+ -ATPase Inhibition Assay (Colorimetric)

This protocol describes a method to determine the inhibitory activity of a cardiac glycoside on Na^+/K^+ -ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Materials:

- Purified Na^+/K^+ -ATPase enzyme
- Tris-HCl buffer (50 mM, pH 7.4)
- Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl_2
- ATP solution (10 mM)
- **Dehydroadynerigenin glucosyldigitaloside** stock solution (in DMSO)
- Ouabain (positive control) stock solution (in water)
- Malachite Green reagent for phosphate detection
- 96-well microplate

- Microplate reader

Procedure:

- Enzyme Preparation: Dilute the Na^+/K^+ -ATPase enzyme to the desired concentration in cold Tris-HCl buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
- Reaction Setup: In a 96-well microplate, add the following components in order:
 - 50 μL of Assay Buffer.
 - 10 μL of various concentrations of **Dehydrodynerigenin glucosyldigitaloside** (or vehicle control, e.g., DMSO).
 - 10 μL of Ouabain for the positive control wells.
 - 10 μL of the diluted Na^+/K^+ -ATPase enzyme solution.
- Pre-incubation: Gently mix the contents and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: Start the enzymatic reaction by adding 30 μL of 10 mM ATP solution to each well.
- Incubation: Incubate the plate at 37°C for 20-30 minutes. The incubation time should be optimized to keep the reaction in the linear range.
- Phosphate Detection: Stop the reaction and measure the amount of released inorganic phosphate using the Malachite Green reagent according to the manufacturer's instructions.
- Data Analysis: The Na^+/K^+ -ATPase activity is calculated as the difference between the total ATPase activity (no inhibitor) and the activity in the presence of a saturating concentration of Ouabain. The IC_{50} value for **Dehydrodynerigenin glucosyldigitaloside** can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Quantitative Analysis in *Nerium oleander* by UHPLC-ESI-MS/MS

This protocol provides a general framework for the quantitative analysis of cardiac glycosides, including **Dehydroadynerigenin glucosyldigitaloside**, in its natural source.

Instrumentation and Columns:

- Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
- A suitable reversed-phase column, such as a Waters BEH C18 column (150 mm × 2.1 mm, 1.7 μ m).

Mobile Phase and Gradient:

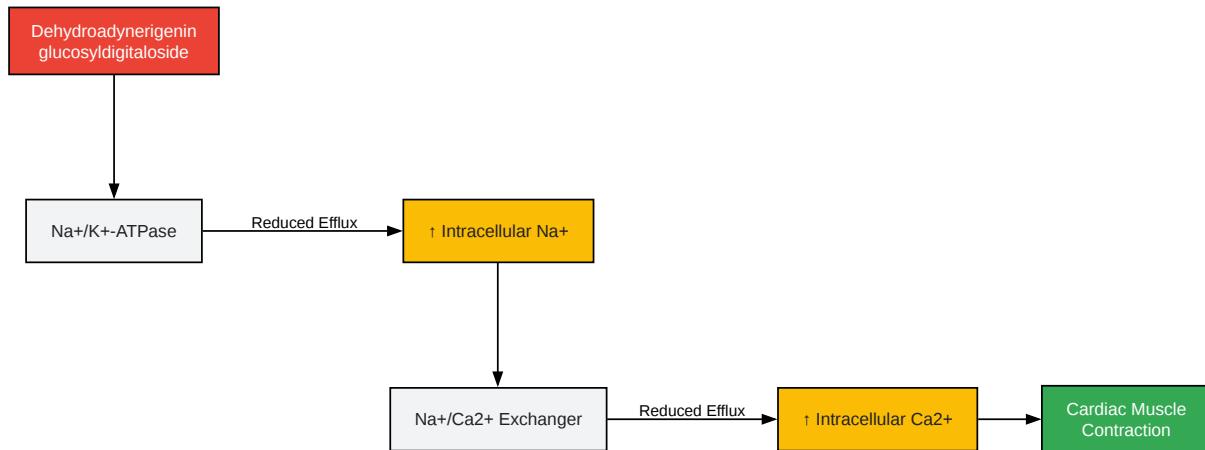
- A binary gradient system is typically used, for example:
 - Mobile Phase A: 5 mM ammonium acetate in water.
 - Mobile Phase B: Acetonitrile.
- A linear gradient over approximately 20-25 minutes.

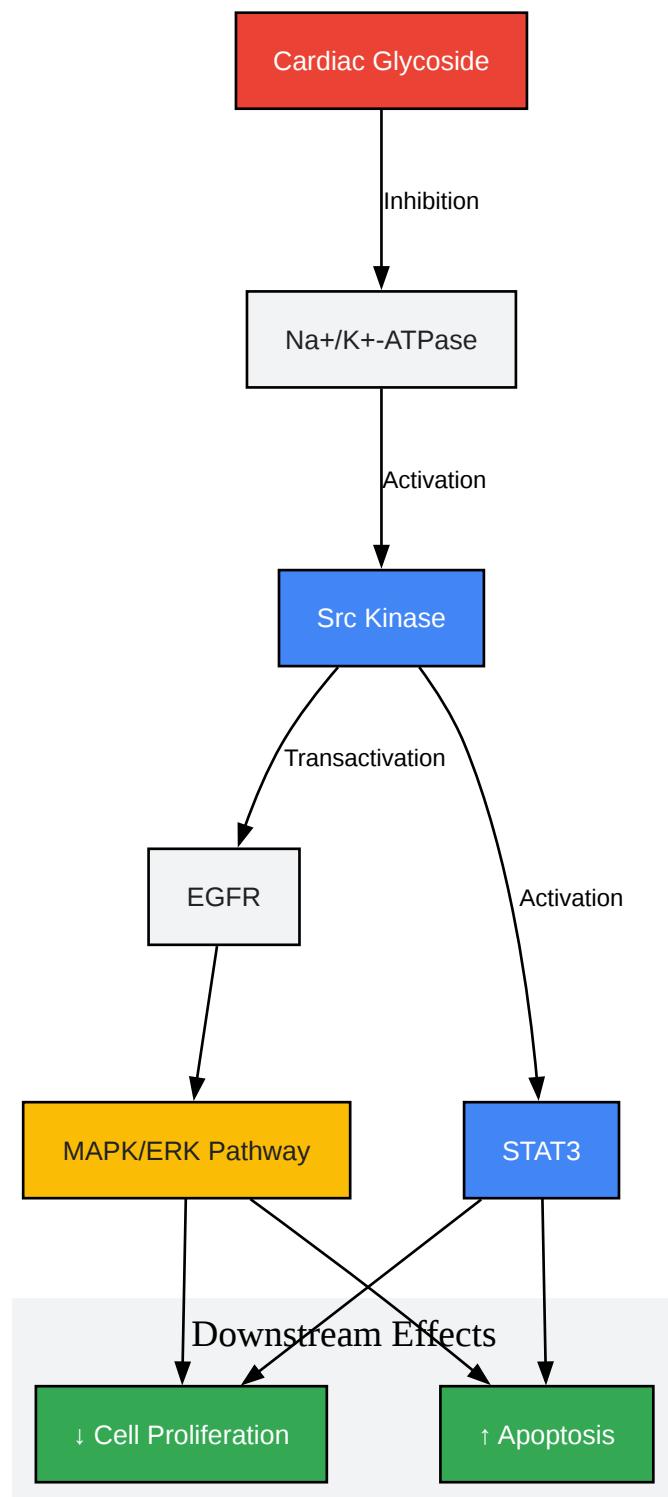
MS/MS Detection:

- Operate the mass spectrometer in positive ESI mode.
- Use the Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for **Dehydroadynerigenin glucosyldigitaloside** would need to be determined by infusing a pure standard.

Sample Preparation:

- Dry and powder the plant material (leaves or stems of *Nerium oleander*).
- Extract the powdered material with a suitable solvent, such as methanol or ethanol, using techniques like sonication or maceration.


- Filter the extract and evaporate the solvent.
- Re-dissolve the residue in a suitable solvent for UHPLC analysis and filter through a 0.22 µm syringe filter before injection.


Quantification:

- Prepare a calibration curve using a certified reference standard of **Dehydroadynerigenin glucosyldigitaloside** at various concentrations.
- The concentration of the analyte in the plant extract is determined by comparing its peak area to the calibration curve.

Signaling Pathways

The inhibition of Na⁺/K⁺-ATPase by cardiac glycosides can impact several downstream signaling pathways that are crucial in cancer cell proliferation, survival, and apoptosis. While the specific pathways affected by **Dehydroadynerigenin glucosyldigitaloside** have not been elucidated, the following diagrams illustrate the generally accepted signaling cascades influenced by this class of compounds.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Dehydrodalynerigenin glucosyldigitaloside CAS number 144223-70-1]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b14748815#dehydroadynerigenin-glucosyldigitaloside-cas-number-144223-70-1>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com